molecular formula C10H8BrNO3 B8224235 6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one

6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B8224235
M. Wt: 270.08 g/mol
InChI Key: FCVRRNIBBFAAPT-UHFFFAOYSA-N
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Description

6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound that contains both bromine and oxazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one typically involves the reaction of 2-amino-4-bromophenol with an appropriate carbonyl compound under controlled conditions. One common method involves the use of methanol as a solvent and the addition of a bromide source at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromine or oxazole groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions can introduce a variety of functional groups in place of the bromine atom.

Scientific Research Applications

6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and oxazole groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one is unique due to the presence of both bromine and a ketone functional group, which provides distinct reactivity and potential for diverse applications. Its specific combination of functional groups allows for unique interactions with molecular targets, making it valuable in both research and industrial contexts.

Properties

IUPAC Name

6-bromo-5-(2-oxopropyl)-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-5(13)2-6-3-8-9(4-7(6)11)15-10(14)12-8/h3-4H,2H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVRRNIBBFAAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC2=C(C=C1Br)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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